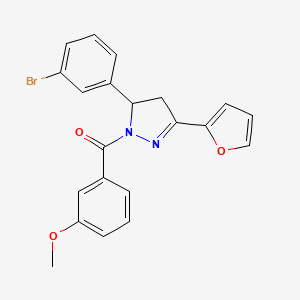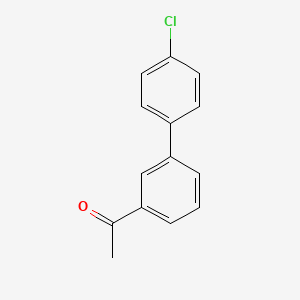
1-(4'-Chloro-biphenyl-3-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Chloro-biphenyl-3-yl)-ethanone is a biochemical used for proteomics research . It has a molecular formula of C14H11ClO and a molecular weight of 230.69 .
Synthesis Analysis
The synthesis of 1-(4’-Chloro-biphenyl-3-yl)-ethanone involves sulfation of the corresponding chlorophenol with 2,2,2-trichloroethyl (TCE) chlorosulfate using N,N -dimethylaminopyridine (DMAP) as base . The deprotection of the chlorophenol diesters with zinc powder/ammonium formate yields the respective chlorophenol sulfate ammonium salts .Molecular Structure Analysis
The molecular structure of 1-(4’-Chloro-biphenyl-3-yl)-ethanone has been confirmed by X-ray crystal structure analysis .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors Development
One significant application of chemical compounds related to 1-(4'-Chloro-biphenyl-3-yl)-ethanone is their use in the development of fluorescent chemosensors. Such compounds, including derivatives based on 4-methyl-2,6-diformylphenol (DFP), have shown potential in detecting various analytes, such as metal ions (e.g., Zn2+, Cu2+, Al3+), anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of similar compounds for broad applications in chemical sensing technologies. This area of research holds promise for advancements in environmental monitoring, healthcare diagnostics, and industrial processes (Roy, 2021).
Environmental Remediation
Compounds related to 1-(4'-Chloro-biphenyl-3-yl)-ethanone are also pivotal in environmental remediation efforts, particularly in addressing contamination by "new" organohalides like decabromodiphenyl ethane (DBDPE) and perfluorobutyrate (PFBA). The widespread environmental distribution of such organohalides has prompted research into effective remediation techniques, including photodegradation, chemical oxidation, and biodegradation. Notably, microbial reductive dehalogenation has emerged as a promising method for the in situ remediation of perfluoroalkyl substances (PFASs) and halogenated flame retardants (HFRs), suggesting potential applications for related chemical compounds in mitigating environmental pollutants (He et al., 2021).
Synthetic Organic Chemistry
Additionally, compounds similar to 1-(4'-Chloro-biphenyl-3-yl)-ethanone are important in synthetic organic chemistry. They serve as precursors or intermediate compounds in the synthesis of a wide array of chemical entities, including natural compounds and synthetic derivatives with various physical, chemical, and biological properties. Such compounds are instrumental in pharmaceuticals, perfumery, and agrochemical industries, among others. The versatility and reactivity of these compounds facilitate the development of novel synthetic routes and chemical transformations, contributing significantly to advancements in chemistry and related fields (Yoda, 2020).
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJRNGQNFLJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


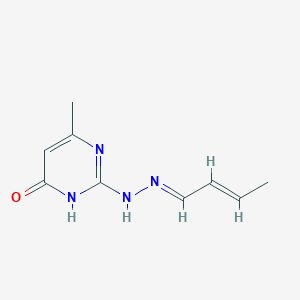
![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2567867.png)
![N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2567869.png)
![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)
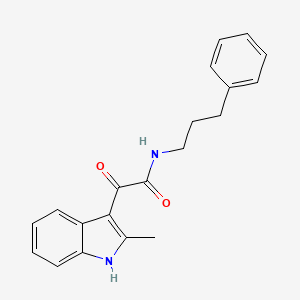
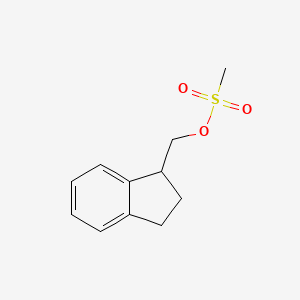
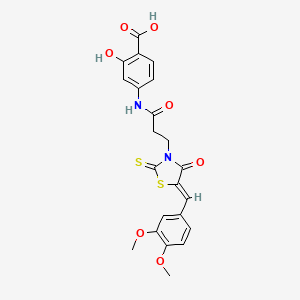
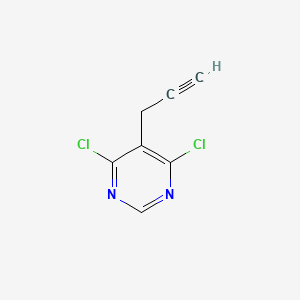
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B2567877.png)
![9-cyclohexyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2567879.png)
![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2567881.png)
